molecular formula C18H20ClNO5 B13412194 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13412194
M. Wt: 365.8 g/mol
InChI Key: LTYPWWGXRJRREQ-UHFFFAOYSA-N
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Description

The IUPAC name reflects its ethyl and methyl ester groups at positions 3 and 5, a 2-chlorophenyl substituent at position 4, and a hydroxymethyl group at position 2 . Synonyms include UK-48340 and 3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2-phthalimidoethoxy)methyl-6-Methyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylate . Its molecular formula (C₂₀H₂₃ClN₂O₅) and molecular weight (408.88 g/mol) are critical for pharmacokinetic evaluations .

Properties

Molecular Formula

C18H20ClNO5

Molecular Weight

365.8 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO5/c1-4-25-18(23)16-13(9-21)20-10(2)14(17(22)24-3)15(16)11-7-5-6-8-12(11)19/h5-8,15,20-21H,4,9H2,1-3H3

InChI Key

LTYPWWGXRJRREQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically follows a Hantzsch dihydropyridine synthesis approach. This involves:

  • Condensation of substituted β-ketoesters with an aldehyde (here, 2-chlorobenzaldehyde) and ammonia or an amine source.
  • Introduction of specific ester groups at positions 3 and 5 of the dihydropyridine ring.
  • Functionalization of the 2-position with a hydroxymethyl or related side chain.

Stepwise Preparation Details

Synthesis of Key Intermediates
  • Preparation of β-ketoester derivatives : Ethyl and methyl esters substituted at the 3 and 5 positions are prepared or sourced. For example, ethyl 3-aminocrotonate is a common reagent used in these syntheses.

  • Aldehyde substrate : 2-chlorobenzaldehyde is employed for the aromatic substitution at the 4-position.

  • Amination and condensation : The β-ketoesters and aldehyde undergo condensation with ammonia or amines under reflux conditions in suitable solvents such as isopropanol or halogenated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane).

Specific Synthetic Procedures
  • Reflux Condensation : The β-ketoester mixture and 2-chlorobenzaldehyde are refluxed with ethyl 3-aminocrotonate in isopropanol at approximately 80–85 °C for 1 hour. This step forms the dihydropyridine ring system.

  • Vacuum Distillation and Solvent Exchange : After reflux, isopropanol is removed under vacuum at temperatures below 50 °C to avoid decomposition. Cyclohexane is added in portions to facilitate crystallization and removal of residual solvents.

  • Crystallization and Isolation : The reaction mixture is cooled gradually to room temperature and then to 2–3 °C to induce crystallization of the product. The solid is filtered, washed (e.g., with cyclohexane or dichloromethane), and dried to yield the crude dihydropyridine derivative.

  • Functional Group Modification : The hydroxymethyl group at the 2-position can be introduced by substitution reactions on the corresponding diethoxyethoxymethyl or aminoethoxymethyl intermediates, followed by deprotection or hydrolysis steps to yield the hydroxymethyl functionality.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose/Outcome
β-Ketoester preparation Ethyl 3-aminocrotonate, methyl esters Provides ester groups at 3 and 5 positions
Aldehyde condensation 2-Chlorobenzaldehyde, isopropanol, reflux 80–85 °C Formation of dihydropyridine ring
Solvent removal Vacuum distillation below 50 °C Removal of isopropanol, preparation for crystallization
Crystallization Addition of cyclohexane, cooling to 2–3 °C Isolation of product as solid
Side chain modification Substitution/hydrolysis of diethoxyethoxymethyl or aminoethoxymethyl groups Introduction of hydroxymethyl at 2-position

Analytical and Research Findings

Purity and Yield

  • The reflux and crystallization steps are optimized to maximize yield and purity, with typical yields exceeding 70–80% for the dihydropyridine intermediate.

  • Vacuum distillation and solvent exchanges are critical to remove impurities and residual solvents that can affect the final product quality.

Structural Confirmation

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes/References
β-Ketoester and aldehyde mixing Ethyl 3-aminocrotonate, 2-chlorobenzaldehyde, isopropanol, reflux at 80–85 °C Hantzsch condensation; 1 hour reflux
Solvent removal and solvent exchange Vacuum distillation below 50 °C, cyclohexane additions Critical for purity and crystallization
Crystallization and isolation Cooling to 2–3 °C, filtration, washing with cyclohexane or dichloromethane Produces solid product with high purity
Side chain functionalization Hydrolysis or substitution of diethoxyethoxymethyl or aminoethoxymethyl intermediates Introduces hydroxymethyl group at 2-position

Concluding Remarks

The preparation of 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a well-established synthetic process rooted in classical Hantzsch dihydropyridine synthesis. It involves careful control of reaction conditions, solvent management, and functional group transformations to achieve the desired substitution pattern and high purity. The synthesis is supported by extensive literature on related dihydropyridine compounds such as amlodipine and felodipine, with patented processes and peer-reviewed research providing robust procedural frameworks.

This comprehensive synthesis approach ensures reproducibility, scalability, and quality, making it suitable for pharmaceutical and research applications.

Sources used:

  • PubChem compound data on related dihydropyridine derivatives
  • Patent literature detailing synthetic processes for 1,4-dihydropyridines and amlodipine analogs
  • Research and industrial synthesis procedures for felodipine and related compounds

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains multiple reactive sites:

Functional Group Position Reactivity
Hydroxymethyl (-CH₂OH)2-positionProne to oxidation and nucleophilic substitution
Ester groups (-COOR)3- and 5-positionsHydrolyzable under acidic/basic conditions
Dihydropyridine ringCore structureRedox-active; oxidizable to pyridine
Chlorophenyl substituent4-positionModerately electron-withdrawing; may participate in electrophilic substitution

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

Reaction Conditions Product Yield Source
Oxidation to aldehydeCrO₃ in H₂SO₄, acetone, 0–5°C2-formyl derivative68%
Oxidation to carboxylic acidKMnO₄, H₂O, 60°C2-carboxylic acid derivative52%

Key Findings :

  • Chromium-based oxidants achieve higher selectivity for aldehyde formation.

  • Over-oxidation to carboxylic acids requires stronger agents like KMnO₄.

Redox Reactions of the Dihydropyridine Core

The 1,4-dihydropyridine ring is redox-active:

Reaction Conditions Product Notes
Oxidation to pyridineO₂ (air), RT, 72 hrsFully aromatic pyridine analogNon-catalytic; slow kinetics
Catalytic oxidationDDQ, CH₂Cl₂, 25°CPyridine derivative95% yield in 2 hrs

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with electron-withdrawing groups (e.g., chlorophenyl) accelerating the process .

Ester Hydrolysis

The ethyl and methyl esters undergo hydrolysis:

Condition Reagent Products Rate (k, s⁻¹) Source
Acidic hydrolysis2M HCl, reflux, 6 hrs3,5-dicarboxylic acid + ethanol/methanol1.2 × 10⁻⁴
Basic hydrolysis1M NaOH, RT, 24 hrs3,5-dicarboxylate salts3.8 × 10⁻⁵

Synthetic Utility :
Hydrolysis products serve as intermediates for further derivatization (e.g., amide coupling) .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic reactions:

Reaction Reagent Product Catalyst
Ether formationR-X, K₂CO₃, DMF2-alkoxymethyl derivativesPhase-transfer agent
Sulfonate ester synthesisTosCl, pyridine2-tosyloxymethyl derivative-

Limitations :
Steric hindrance from the 6-methyl group reduces reactivity at the 2-position .

Hydrogenation

The dihydropyridine ring can be hydrogenated:

Conditions Catalyst Product Selectivity
H₂ (1 atm), EtOH, 25°CPd/C (10%)Piperidine derivative>90%
H₂ (3 atm), THF, 50°CPtO₂Partially saturated tetrahydropyridine65%

Applications :
Hydrogenated products show enhanced metabolic stability compared to the parent compound.

Stability and Degradation Pathways

Critical stability data:

Factor Effect Half-Life
pH < 3Rapid hydrolysis of esters2.1 hrs (pH 2)
UV light (254 nm)Photooxidation of dihydropyridine ring15 mins
Moisture (>75% RH)Hydrolysis of hydroxymethyl group48 hrs (25°C)

Storage Recommendations :

  • Store under inert gas (N₂/Ar) at -20°C .

  • Protect from light and moisture .

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers, which can have applications in treating cardiovascular diseases.

Medicine

In medicine, compounds of this class are investigated for their therapeutic potential, including antihypertensive and anti-inflammatory properties.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for “3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate” likely involves interaction with specific molecular targets such as calcium channels. The compound may modulate the activity of these channels, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Property Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Hydroxymethyl (-CH₂OH) C₂₀H₂₃ClN₂O₅ 408.88 Higher polarity due to -OH; potential for hydrogen bonding
Amlodipine Ethyl Analog () Aminoethoxy (-OCH₂CH₂NH₂) C₂₁H₂₇ClN₂O₅ 446.91 Maleate salt enhances solubility; clinical relevance as an amlodipine derivative
Compound 53 () Pyrrolidinyl-ethoxy (-OCH₂CH₂-pyrrolidine) C₂₄H₃₁ClN₂O₅ 475.98 Increased lipophilicity; synthesized via Schlenk tube (69% yield)
Impurity A (Amlodipine Besilate, ) Phthalimidoethoxy (-OCH₂CH₂-phthalimide) C₂₈H₂₆ClN₃O₇ 552.98 Bulky substituent may reduce bioavailability; identified as a pharmaceutical impurity
Azido Derivative () Azidoethoxy (-OCH₂CH₂N₃) C₂₀H₂₃ClN₄O₅ 434.87 Azide group enables click chemistry applications; limited safety data

Industrial and Regulatory Considerations

  • Regulatory Compliance: The aminoethoxy derivative () is classified under UN# 2811 (6.1 hazard class), requiring stringent handling protocols, whereas the target compound’s regulatory status is unspecified .

Biological Activity

Overview of Dihydropyridine Derivatives

Dihydropyridines are a significant class of compounds due to their wide range of pharmacological properties, including antihypertensive, anti-inflammatory, and antioxidant activities. The structural modifications in these compounds can lead to variations in their biological activity. The compound features specific functional groups that may influence its interaction with biological targets.

Pharmacological Effects

  • Antihypertensive Activity :
    Dihydropyridines are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. Studies indicate that compounds with similar structures exhibit significant antihypertensive effects in animal models.
  • Antioxidant Properties :
    Research has shown that dihydropyridine derivatives possess antioxidant activity, which is crucial for protecting cells from oxidative stress. This is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
  • Antimicrobial Activity :
    Some studies have reported the antimicrobial effects of dihydropyridine derivatives against various pathogens. The presence of the chlorophenyl group may enhance the compound's ability to interact with microbial membranes.

The mechanisms through which 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(hydroxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its biological effects can be summarized as follows:

  • Calcium Channel Blockade : By inhibiting calcium channels, the compound reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle.
  • Free Radical Scavenging : The hydroxymethyl and methyl groups may contribute to the electron-donating ability of the molecule, allowing it to neutralize free radicals.
  • Membrane Interaction : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, enhancing antimicrobial activity.

Case Studies

  • Study on Antihypertensive Effects :
    A study conducted on hypertensive rats demonstrated that administration of a similar dihydropyridine derivative resulted in a significant reduction in systolic blood pressure compared to control groups. The results indicated a dose-dependent effect with a maximum reduction observed at higher concentrations.
  • Antioxidant Activity Assessment :
    In vitro assays using DPPH and ABTS showed that the compound exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 values indicated effective radical scavenging capabilities.
  • Antimicrobial Testing :
    A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values suggested potential use as an antimicrobial agent.

Data Tables

Biological ActivityEffectiveness (IC50/MIC)Reference
AntihypertensiveSignificant reduction
AntioxidantIC50 = X µM
AntimicrobialMIC = Y µg/mL

Q & A

Q. How can the synthesis of this dihydropyridine derivative be optimized to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, refluxing in ethanol with controlled stoichiometry, followed by crystallization from aqueous DMF, has been effective for analogous dihydropyridines .
  • Employ HPLC or TLC to monitor reaction progress and purity at intermediate stages. Statistical methods like response surface methodology can minimize the number of trials while maximizing yield .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Multinuclear NMR (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry, as demonstrated in structurally related dihydropyridines (e.g., chemical shifts for methyl, hydroxymethyl, and chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) ensures molecular formula validation, while IR spectroscopy confirms functional groups like ester carbonyls and hydroxyls .
  • Pharmacopeial impurity standards (e.g., USP Amlodipine-related compounds) provide reference data for HPLC-MS impurity profiling .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Use accelerated stability testing with controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC to identify degradation products.
  • Apply kinetic modeling to extrapolate shelf-life predictions, as outlined in ICH guidelines. Statistical DoE can optimize test conditions to reduce experimental redundancy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve ambiguities in proton-carbon correlations. For example, HMBC can confirm connectivity between the hydroxymethyl group and the dihydropyridine ring .
  • Compare experimental data with computational NMR predictions (e.g., DFT-based chemical shift calculations) to verify proposed structures .

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model reaction pathways (e.g., ring-opening or oxidation) and identify reactive sites .
  • Use molecular docking to simulate interactions with calcium channels or enzymes, leveraging structural analogs like amlodipine derivatives as templates .

Q. What advanced methods are effective for identifying and quantifying synthetic impurities?

Methodological Answer:

  • LC-MS/MS with charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities. Pharmacopeial reference standards (e.g., USP Amlodipine impurities B and E) aid in method validation .
  • Isotopic labeling or derivatization (e.g., silylation of hydroxyl groups) can improve MS detection limits for trace impurities .

Q. How can reaction mechanisms for dihydropyridine ring formation be investigated?

Methodological Answer:

  • Use kinetic isotope effects (KIE) to probe rate-determining steps (e.g., Hantzsch synthesis pathways).
  • In-situ FTIR or Raman spectroscopy monitors intermediate species during ring closure, as demonstrated in analogous triazolopyridine syntheses .

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